1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thieno[3,2-d]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxadiazole and thieno[3,2-d]pyrimidine rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the oxadiazole and thieno[3,2-d]pyrimidine rings allows for strong binding interactions with target proteins, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-[(4-AMINO-1-TERT-BUTYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-YL)METHYL]PHENOL: This compound shares structural similarities with the thieno[3,2-d]pyrimidine core and exhibits similar biological activities.
N-tert.butylpyrazole derivatives: These compounds also feature the tert-butyl group and are studied for their anti-inflammatory and anti-cancer properties.
Uniqueness
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the oxadiazole and thieno[3,2-d]pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and enhances its potential as a multifunctional compound in scientific research .
Properties
Molecular Formula |
C27H26N4O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N4O3S/c1-27(2,3)20-11-9-19(10-12-20)24-28-22(34-29-24)17-31-21-14-16-35-23(21)25(32)30(26(31)33)15-13-18-7-5-4-6-8-18/h4-12,14,16H,13,15,17H2,1-3H3 |
InChI Key |
URTNMTJXNBNZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
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